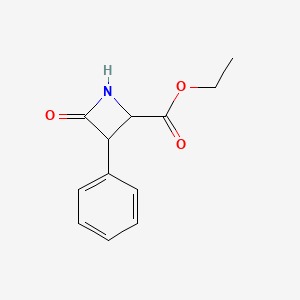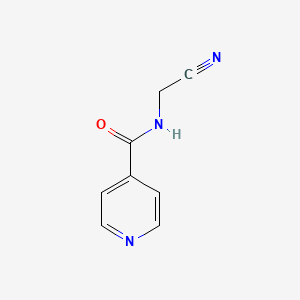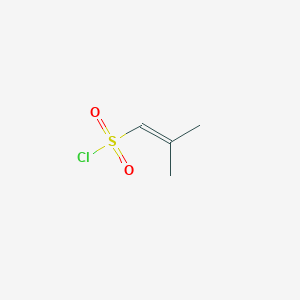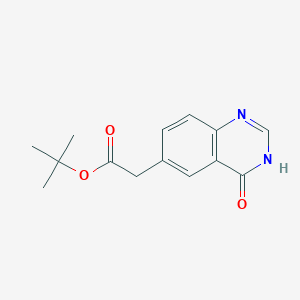
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The azetidinone ring is a crucial structural component in many bioactive molecules, including antibiotics and enzyme inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its high yield and the ability to produce the compound on a large scale . The reaction conditions often include the use of a base such as triethylamine and solvents like methylene chloride at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized to avoid costly separation steps and improve overall yield. Techniques such as catalytic optimization and the use of readily available starting materials are employed to make the process more economical and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: The reactions are usually carried out under controlled conditions to prevent the degradation of the azetidinone ring. Solvents like dichloromethane and methanol are commonly used, and reactions are often performed at low temperatures to maintain the integrity of the compound .
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-3-phenylazetidine-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound inhibits these enzymes by mimicking the natural substrate, thereby preventing the formation of the bacterial cell wall and leading to cell death . Additionally, it can interact with other molecular pathways, including those involved in cancer cell proliferation, by inducing apoptosis through the stabilization of microtubules .
Vergleich Mit ähnlichen Verbindungen
4-Acetoxy-2-azetidinone: Used in the synthesis of carbapenem and penem antibiotics.
3-Chloro-2-oxo-4-phenylazetidin-1-yl derivatives: Known for their antimicrobial and anticancer activities.
3-Phenylthio-azetidin-2-ones: Studied for their Lewis acid catalyzed functionalization reactions.
Uniqueness: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 4-oxo-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-9(11(14)13-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
YKRQZOLHQGQJOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride](/img/structure/B8585788.png)

![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)

![3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)



![1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8585857.png)



